molecular formula C20H28Si2 B100361 Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- CAS No. 18586-37-3

Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)-

Cat. No.: B100361
CAS No.: 18586-37-3
M. Wt: 324.6 g/mol
InChI Key: LNGQYSMHQLKKNE-UHFFFAOYSA-N
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Description

Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two trimethylsilyl groups attached to the 9 and 10 positions of the anthracene molecule. It is a colorless solid and is used in various chemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- typically involves the hydrogenation of anthracene at the 9 and 10 positions. This can be achieved through dissolving metal reduction using sodium in ethanol, an application of the Bouveault–Blanc reduction. Magnesium can also be used as a reducing agent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar reduction processes as those used in laboratory settings, with potential optimizations for scale and efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen, activated carbon, xylene.

    Reduction: Sodium, ethanol, magnesium.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Corresponding anthracene derivative.

    Reduction: Hydrogenated anthracene derivatives.

    Substitution: Various substituted anthracene derivatives.

Mechanism of Action

The mechanism of action of Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- involves its ability to donate hydrogen atoms in transfer hydrogenation reactions. This property is due to the presence of the trimethylsilyl groups, which stabilize the intermediate species formed during the reaction. The molecular targets and pathways involved in its reactions depend on the specific chemical context in which it is used .

Comparison with Similar Compounds

Uniqueness: Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- is unique due to the presence of the trimethylsilyl groups, which impart distinct chemical reactivity and stability compared to other anthracene derivatives. This makes it particularly useful in specific hydrogenation and substitution reactions.

Properties

IUPAC Name

trimethyl-(10-trimethylsilyl-9,10-dihydroanthracen-9-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28Si2/c1-21(2,3)19-15-11-7-9-13-17(15)20(22(4,5)6)18-14-10-8-12-16(18)19/h7-14,19-20H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGQYSMHQLKKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1C2=CC=CC=C2C(C3=CC=CC=C13)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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